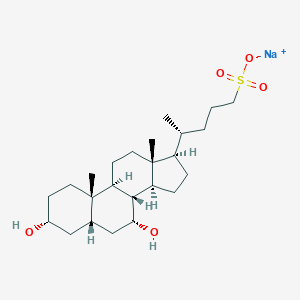![molecular formula C26H27N3O2 B237142 N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide, commonly known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PIPER belongs to the class of piperazine compounds, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of PIPER involves its interaction with specific targets in the body, such as receptors and enzymes. In cancer cells, PIPER has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP activity, PIPER induces DNA damage and triggers apoptosis in cancer cells. In neurology and psychiatry, PIPER has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
PIPER has been shown to have various biochemical and physiological effects in the body. In cancer cells, PIPER induces DNA damage and triggers apoptosis, leading to the inhibition of cancer cell growth. In neurology and psychiatry, PIPER has been shown to modulate the activity of dopamine and serotonin receptors, leading to the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of using PIPER in lab experiments is its potential therapeutic applications in various fields such as cancer research, neurology, and psychiatry. However, one of the limitations of using PIPER in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Future Directions
There are several future directions for the research on PIPER. One of the future directions is to study the potential therapeutic applications of PIPER in other fields such as immunology and infectious diseases. Another future direction is to develop more potent and selective derivatives of PIPER for improved therapeutic efficacy and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of PIPER in different cell types and physiological conditions.
Synthesis Methods
The synthesis of PIPER involves the reaction between 4-bromo-N-(4-fluorophenyl)benzamide and 4-piperidinone hydrochloride in the presence of a base such as potassium carbonate. This reaction yields PIPER as a white solid, which can be purified using column chromatography.
Scientific Research Applications
PIPER has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and psychiatry. In cancer research, PIPER has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurology and psychiatry, PIPER has been studied for its potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
properties
Molecular Formula |
C26H27N3O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-phenyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H27N3O2/c1-2-25(30)29-18-16-28(17-19-29)24-14-12-23(13-15-24)27-26(31)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-15H,2,16-19H2,1H3,(H,27,31) |
InChI Key |
NIVJTDXKYXWXLG-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)


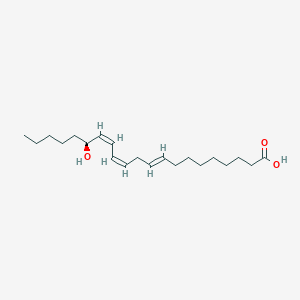
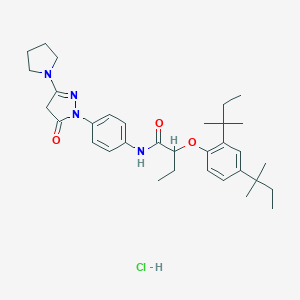
![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
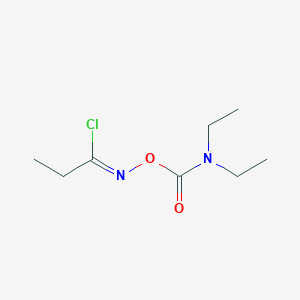
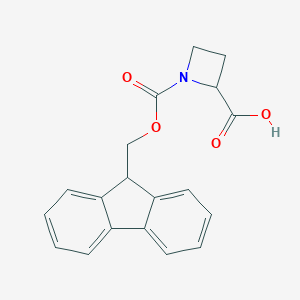
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)
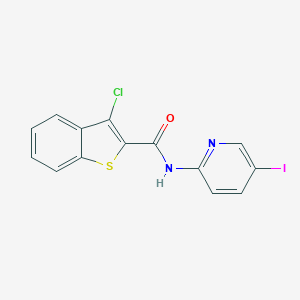
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)
